Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride

Description

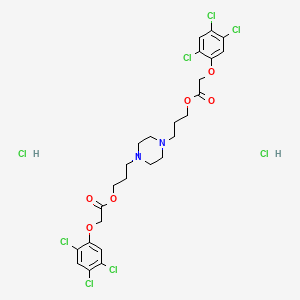

This compound is a complex ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide. The structure features two ester-linked propanediyl groups bridged by a 1,4-piperazine moiety, with dihydrochloride salt formation enhancing solubility. The chemical name explicitly denotes:

Properties

CAS No. |

86746-12-5 |

|---|---|

Molecular Formula |

C26H30Cl8N2O6 |

Molecular Weight |

750.1 g/mol |

IUPAC Name |

3-[4-[3-[2-(2,4,5-trichlorophenoxy)acetyl]oxypropyl]piperazin-1-yl]propyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |

InChI |

InChI=1S/C26H28Cl6N2O6.2ClH/c27-17-11-21(31)23(13-19(17)29)39-15-25(35)37-9-1-3-33-5-7-34(8-6-33)4-2-10-38-26(36)16-40-24-14-20(30)18(28)12-22(24)32;;/h11-14H,1-10,15-16H2;2*1H |

InChI Key |

PZIYRAJEJLJHAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Overview

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is synthesized from 2,4,5-trichlorophenol, which is a crucial precursor. The preparation of 2,4,5-T must ensure minimal contamination with toxic dioxins such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Synthesis of 2,4,5-Trichlorophenol Free of TCDD

A patented process (US4346248A) outlines a method for producing 2,4,5-trichlorophenol analytically free of TCDD:

- Nitration : 1,2,4-trichlorobenzene is nitrated with concentrated sulfuric acid (98%) and nitric acid (90%) at 70–90°C to form 1,2,4-trichloro-5-nitrobenzene with 95–98% yield and 91–95% isomer purity.

- Reduction : The nitro compound is reduced to 2,4,5-trichloroaniline.

- Diazotization : The 2,4,5-trichloroaniline is acidified and diazotized using nitrite salts to form 2,4,5-trichlorobenzenediazonium salts.

- Hydrolytic Decomposition : The diazonium salt is hydrolytically decomposed in the presence of cupric salts, followed by steam distillation to isolate 2,4,5-trichlorophenol with 83–96% purity and no detectable TCDD (detection limit 1 ppb).

- Yield : Laboratory batch yields range from 58% to 62%, with commercial yields expected to exceed 70%.

Synthesis of 2,4,5-Trichlorophenoxyacetic Acid

- The purified 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous sodium hydroxide.

- The reaction is carried out at 60–92°C, followed by acidification with hydrochloric acid to pH < 2.

- The product 2,4,5-trichlorophenoxyacetic acid is isolated by extraction with organic solvents such as toluene and purified.

- Typical isolated yield is about 0.32 mol from 0.58 mol starting phenol, with a melting point of 148–153°C.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | 1,2,4-trichlorobenzene, H2SO4 (98%), HNO3 (90%), 70–90°C | 95–98 | High isomer purity |

| Reduction | Nitro to aniline | - | Standard reduction methods |

| Diazotization | 2,4,5-trichloroaniline, nitrite, acid | - | Formation of diazonium salt |

| Hydrolytic Decomposition | Cupric sulfate, steam distillation | 83–96 | TCDD-free product |

| Esterification | 2,4,5-trichlorophenol + monochloroacetic acid, NaOH, 60–92°C | ~55 | Acidification and extraction |

Esterification to Form the Piperazinediyldi-3,1-Propanediyl Ester Derivative

General Considerations

The target compound is an ester formed between 2,4,5-trichlorophenoxyacetic acid and a di-functional piperazine derivative, specifically 1,4-piperazinediyldi-3,1-propanediyl moiety, with the final product isolated as a dihydrochloride salt.

Synthetic Route

- Activation of Carboxylic Acid : The carboxylic acid group of 2,4,5-trichlorophenoxyacetic acid is typically activated to facilitate ester bond formation. Common methods include conversion to acid chlorides (using thionyl chloride or oxalyl chloride) or use of coupling agents such as carbodiimides (e.g., DCC or EDC).

- Reaction with Piperazine Derivative : The activated acid is reacted with 1,4-bis(3-hydroxypropyl)piperazine or a similar diol-functionalized piperazine to form the ester linkages.

- Formation of Dihydrochloride Salt : The basic nitrogen atoms in the piperazine ring are protonated by treatment with hydrochloric acid to yield the dihydrochloride salt, increasing the compound's stability and solubility.

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid Activation | Thionyl chloride or carbodiimide coupling agents | Conducted under inert atmosphere |

| Esterification | 1,4-bis(3-hydroxypropyl)piperazine, base catalyst | Stirring at room temperature or mild heating |

| Salt Formation | HCl gas or aqueous HCl | Controlled pH to form dihydrochloride salt |

Analytical and Purity Considerations

- The preparation must ensure the absence of toxic impurities such as TCDD, which is critical due to the chlorinated aromatic structure.

- Purity is typically assessed by gas chromatography-mass spectrometry (GC-MS) with detection limits for dioxins at parts per billion levels.

- Melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are used to confirm the structure and purity of the ester and its salts.

Summary Table of Preparation Steps

| Stage | Key Reagents/Conditions | Product/Outcome | Yield/Notes |

|---|---|---|---|

| 1. Nitration | 1,2,4-trichlorobenzene, H2SO4, HNO3, 70–90°C | 1,2,4-trichloro-5-nitrobenzene | 95–98%, 91–95% isomer purity |

| 2. Reduction | Standard nitro reduction | 2,4,5-trichloroaniline | - |

| 3. Diazotization | Nitrite, acid | 2,4,5-trichlorobenzenediazonium salt | - |

| 4. Hydrolytic Decomposition | Cupric sulfate, steam distillation | 2,4,5-trichlorophenol (TCDD-free) | 83–96% purity, 58–70% yield |

| 5. Esterification to 2,4,5-T | Monochloroacetic acid, NaOH, acidification | 2,4,5-trichlorophenoxyacetic acid | ~55% yield |

| 6. Piperazine Ester Formation | Acid activation, reaction with piperazine diol, HCl | Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride | Dependent on reaction conditions |

Research Findings and Perspectives

- The patented method for producing 2,4,5-trichlorophenol free of dioxin impurities is a significant advancement, reducing environmental and health hazards associated with chlorophenoxy herbicides.

- The esterification with piperazine derivatives introduces potential for pharmaceutical or agrochemical applications, leveraging the biological activity of the chlorophenoxy moiety with improved solubility and stability conferred by the piperazine linker.

- Further research is warranted on optimizing yields and purity of the final dihydrochloride salt and exploring its physicochemical properties and applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Herbicide Use

- The primary application of 2,4,5-trichlorophenoxyacetic acid is as a herbicide. It functions as a synthetic auxin that promotes uncontrolled growth in broadleaf plants, leading to their death. This property was exploited in the formulation of herbicides designed for weed control in various crops .

Defoliation

- Historically, this compound was used for defoliation purposes during military operations. Its ability to kill broadleaf plants made it suitable for clearing vegetation in combat zones. A notable example includes its use in Agent Orange during the Vietnam War .

Pharmaceutical Applications

Potential Therapeutic Uses

- Research indicates that derivatives of 2,4,5-trichlorophenoxyacetic acid may have potential therapeutic applications. Studies are ongoing to explore its effects on various biological pathways and its potential role in treating conditions related to inflammation and cell proliferation .

Environmental Impact and Safety Concerns

Toxicity and Environmental Risks

- The use of 2,4,5-trichlorophenoxyacetic acid has raised significant environmental concerns due to its toxicity and the presence of dioxins as contaminants during production. These compounds are known carcinogens and have long-term adverse effects on human health and ecosystems. The compound's persistence in the environment has led to restrictions on its use since the late 1970s .

Case Studies

Mechanism of Action

The mechanism of action of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of 2,4,5-Trichlorophenoxyacetic Acid Esters

The following table summarizes key structural and functional differences:

Functional Differences

Solubility and Bioavailability: The dihydrochloride salt in the target compound likely enhances water solubility compared to non-ionic esters like the isopropyl derivative (93-78-7), which is more lipophilic .

Stability and Environmental Impact: Piperazine-linked esters may exhibit slower hydrolysis than simple alkyl esters (e.g., isopropyl), prolonging herbicidal activity but raising concerns about environmental persistence . Salt forms could reduce volatility, minimizing atmospheric dispersal compared to non-salt esters .

Toxicity Profile :

Research Findings and Hypotheses

- Herbicidal Efficacy : Piperazine-bridged esters could enhance systemic transport in plants due to improved solubility, though field data are lacking .

- Pharmacological Potential: The dihydrochloride salt and piperazine structure suggest possible applications in drug delivery, leveraging piperazine’s role in neurotransmitter modulation .

Biological Activity

Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-3,1-propanediyl ester, dihydrochloride is a complex organic compound derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide. This compound exhibits significant biological activity attributed to its structural characteristics and functional groups. Its synthesis typically involves the esterification of acetic acid with a piperazine derivative, resulting in a dihydrochloride salt that enhances solubility and stability.

- Molecular Formula: C₁₄H₁₈Cl₃N₂O₄

- Molecular Weight: Approximately 722.1 g/mol

- CAS Registry Number: 93-76-5

The biological activity of this compound can be attributed to several mechanisms:

- Synthetic Auxin Activity : The compound functions as a synthetic auxin, mimicking natural plant hormones. It disrupts normal plant growth regulation by promoting uncontrolled growth and ultimately leading to plant death.

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial properties against various pathogens. The piperazine moiety potentially enhances membrane permeability or interacts with specific biological targets.

- Inhibition of Cellular Respiration : Studies have shown that 2,4,5-T inhibits mitochondrial oxygen utilization in organisms such as Tetrahymena pyriformis, affecting cell division and respiration .

Case Studies

- Herbicidal Activity : In controlled experiments, 2,4,5-T was found to inhibit growth in various plant species at concentrations ranging from 0.5 to 0.9 mM. The treated plants exhibited symptoms of uncontrolled growth followed by death .

- Toxicological Effects : Exposure to 2,4,5-T has been linked to several acute health effects including skin irritation and respiratory issues. Chronic exposure may lead to more severe health risks such as liver damage and potential carcinogenic effects .

Comparative Analysis

The following table compares acetic acid, (2,4,5-trichlorophenoxy)- with similar compounds based on their structure and biological activity:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | C₈H₆Cl₂O₃ | Less chlorinated; widely used herbicide |

| 2-Methyl-4-chlorophenoxyacetic Acid | C₉H₁₀ClO₃ | Methyl substitution alters herbicidal activity |

| Triclopyr | C₁₃H₉Cl₃O₃ | Different mechanism; used for woody plant control |

Research Findings

Current research highlights the need for further studies to elucidate the full interaction profiles of acetic acid, (2,4,5-trichlorophenoxy)- with specific biological targets. Its dual role as a herbicide and potential antimicrobial agent makes it a candidate for diverse applications in agriculture and medicine.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis involves multi-step reactions, often starting with chlorophenoxyacetic acid derivatives. Key steps include:

- Esterification: Reacting 2,4-dichlorobenzoic acid with methanol and sulfuric acid under reflux (4 hours), followed by ice-water quenching and recrystallization to isolate intermediates .

- Hydrazide Formation: Refluxing hydrazide intermediates in DMSO (18 hours), followed by reduced-pressure distillation and crystallization (ethanol-water) to achieve ~65% yield .

- Piperazine Conjugation: Coupling with 1,4-piperazine using absolute ethanol and glacial acetic acid as catalysts under reflux (4 hours), followed by solvent evaporation and filtration .

Critical Parameters:

| Step | Key Parameters | Yield Impact |

|---|---|---|

| Esterification | Sulfuric acid concentration, reflux time | Purity via recrystallization |

| Hydrazide Formation | Solvent choice (DMSO), distillation efficiency | Yield optimization (~65%) |

| Piperazine Conjugation | Catalyst (glacial acetic acid), reaction time | Steric hindrance management |

Q. How can NMR and IR spectroscopy confirm the structural integrity of intermediates and the final compound?

Methodological Answer:

- NMR: Use H and C NMR to verify substitution patterns (e.g., trichlorophenoxy protons at δ 6.8–7.2 ppm, piperazine methylene groups at δ 2.5–3.5 ppm). Compare with NIST reference spectra for chlorophenoxyacetic esters .

- IR: Identify ester carbonyl stretches (~1740 cm), piperazine N-H bends (~3300 cm), and C-Cl vibrations (650–800 cm) .

- Cross-Validation: Match spectral data with structurally analogous compounds (e.g., 2,4-dichlorophenoxyacetic acid esters) .

Q. What are common impurities during synthesis, and how are they removed?

Methodological Answer:

- Byproducts: Unreacted hydrazides, residual DMSO, or incomplete esterification products.

- Purification:

- Recrystallization: Use ethanol-water mixtures to isolate crystalline intermediates .

- Column Chromatography: Separate polar impurities using silica gel and dichloromethane/methanol gradients.

- HPLC: Monitor for residual chlorophenoxy derivatives with C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems or photophysical applications?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA to assess electron distribution in the trichlorophenoxy and piperazine moieties. Predict sites for nucleophilic attack or hydrogen bonding .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or proteins (e.g., cytochrome P450) to study metabolic stability .

- TD-DFT: Model UV-Vis absorption spectra to evaluate potential fluorescence or sensor applications .

Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Methodological Answer:

- SAR Studies:

- Replace 2,4,5-trichlorophenoxy with 3,4-dimethoxyphenyl groups to reduce cytotoxicity while retaining antimicrobial activity .

- Introduce sulfonate groups to the piperazine backbone to improve water solubility .

- Toxicity Screening:

- Use Ames tests for mutagenicity and MTT assays on mammalian cells (e.g., HEK293) to validate safety margins .

Q. How does the compound degrade under varying pH conditions, and what analytical methods detect its breakdown products?

Methodological Answer:

- Degradation Pathways:

| pH Condition | Degradation Mechanism | Major Products |

|---|---|---|

| Acidic (pH 2) | Ester hydrolysis | Chlorophenoxyacetic acid |

| Alkaline (pH 10) | Piperazine ring cleavage | Ethylene diamine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.